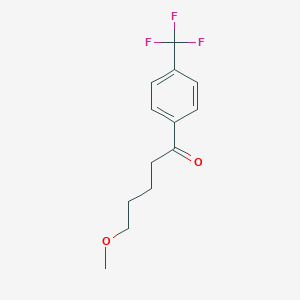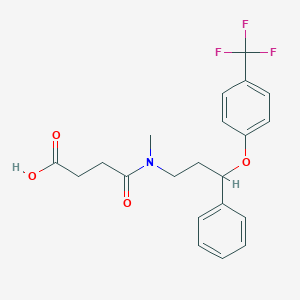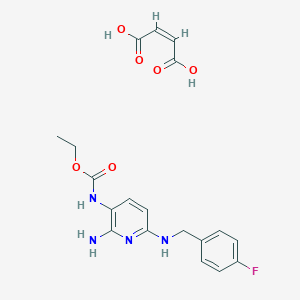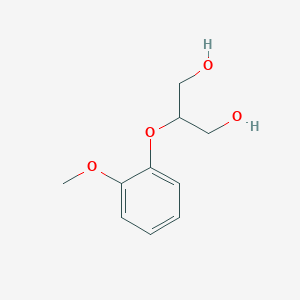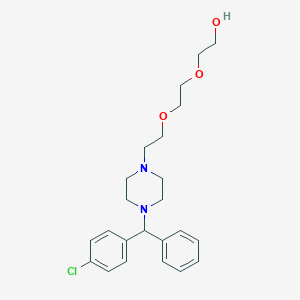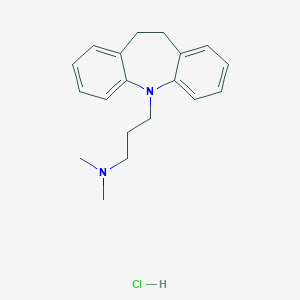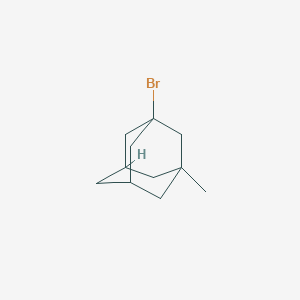
1-Brom-3-methyladamantan
Übersicht
Beschreibung
1-Bromo-3-methyladamantane is an organic compound with the chemical formula C₁₁H₁₇Br. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of a bromine atom and a methyl group on the adamantane framework imparts distinct chemical properties to this compound .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methyladamantane finds applications in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of various functionalized adamantane derivatives, which are used in materials science and catalysis.
Biology: The compound is used in the study of biological systems, particularly in the development of adamantane-based drugs and probes.
Medicine: Derivatives of 1-Bromo-3-methyladamantane are explored for their potential antiviral and neuroprotective properties.
Industry: The compound is utilized in the production of high-performance polymers and advanced materials.
Wirkmechanismus
Target of Action
1-Bromo-3-methyladamantane is a derivative of adamantane, a tricyclic hydrocarbon with unique chemical and physical properties Adamantane and its derivatives are known for their wide range of applications, from the synthesis of heat-resistant polymers to the manufacture of oils, hydraulic fluids, and antimicrobial additives for lubricants .
Mode of Action
It’s known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical and catalytic transformations .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22916 .
Result of Action
Adamantane derivatives are known for their potential in drug delivery systems and as building blocks in organic synthesis .
Action Environment
It’s known that the compound is stored in a sealed, dry environment, under -20°c .
Biochemische Analyse
Biochemical Properties
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Molecular Mechanism
It is known that adamantane derivatives can undergo various chemical and catalytic transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyladamantane can be synthesized through various methods. One common approach involves the bromination of 3-methyladamantane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, yielding the desired product with high selectivity .
Industrial Production Methods: Industrial production of 1-Bromo-3-methyladamantane often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-methyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 1-Bromo-3-methyladamantane can yield the corresponding hydrocarbon, 3-methyladamantane, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substitution reactions yield various substituted adamantane derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions regenerate the parent hydrocarbon .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3,5-dimethyladamantane
- 1-Bromo-3-hydroxyadamantane
- 1-Bromo-3-chloroadamantane
Comparison: 1-Bromo-3-methyladamantane is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1-Bromo-3,5-dimethyladamantane, it has a simpler structure, making it easier to synthesize and modify. The presence of a single methyl group also affects its physical properties, such as solubility and melting point .
Eigenschaften
IUPAC Name |
1-bromo-3-methyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYGTASSPYUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330447 | |
| Record name | 1-bromo-3-methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-77-2 | |
| Record name | 702-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-3-methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

